3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Description
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione (CAS: 80284-14-6) is a chlorinated cyclohexadienedione derivative characterized by its bulky tert-butyl substituents at positions 3 and 6 and a chlorine atom at position 4. Its molecular formula is C₁₆H₂₂ClO₂, and its structure features a conjugated diene system adjacent to the 1,2-dione moiety, which imparts unique electronic and steric properties .
Properties
IUPAC Name |
3,6-ditert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGJHVIBWWSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365491 | |
| Record name | 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80284-14-6 | |
| Record name | 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 2,6-di-tert-butylphenol. One common method includes the use of oxidizing agents such as dichlorodicyanoquinone (DDQ) in methanol. The reaction proceeds under nitrogen atmosphere with stirring for about 12 hours. The product is then isolated by filtration and recrystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar oxidation processes on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
General Reactivity of Cyclohexadiene-dione Derivatives
Cyclohexadiene-diones (quinones) typically exhibit reactivity dominated by redox properties, nucleophilic substitutions, and cycloadditions. Substituents such as tert-butyl groups and halogens (e.g., chlorine) influence steric and electronic effects. Key observations from analogous compounds include:
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Electrophilic Aromatic Substitution : Chlorine substituents (as in position 4) activate adjacent positions for further substitution, though steric hindrance from tert-butyl groups may limit reactivity .
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Nucleophilic Attack : The electron-deficient carbonyl groups at positions 1 and 2 are susceptible to nucleophilic additions, particularly by amines, thiols, or alcohols .
Reactions with Amines
Quinones with chlorine substituents (e.g., tetrachloro-1,4-benzoquinone) react with primary amines to form mono- or bis-NH-substituted derivatives. For example:
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Reaction Conditions : Dichloromethane or ethanol solvents, room temperature or mild heating (45–50°C), with NaHCO₃ as a base .
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Mechanism : Nucleophilic attack on the carbonyl carbon, followed by elimination of HCl and oxidation to regenerate the quinone structure.
| Reactant | Product | Yield | Reference |
|---|---|---|---|
| Tetrachloro-1,4-benzoquinone + 4-tert-butylbenzylamine | 2-(4-Tert-butylbenzylamino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione | ~15% |
Redox Behavior
The 1,2-dione moiety is redox-active, undergoing reversible reduction to hydroquinones or semiquinones. Tert-butyl groups stabilize radical intermediates through steric protection. For example:
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Electrochemical Reduction : Cyclic voltammetry of similar compounds (e.g., 3,6-di-tert-butyl-o-benzoquinone) shows two reversible one-electron reductions at -0.5 V and -1.1 V (vs. Ag/AgCl) .
Thermal Stability and Decomposition
Cyclohexadiene-diones with bulky substituents exhibit enhanced thermal stability. For instance:
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Thermogravimetric Analysis (TGA) : 3,6-Di-tert-butyl-o-benzoquinone decomposes above 200°C, with mass loss corresponding to tert-butyl group elimination .
Photochemical Reactions
UV irradiation of chloro-substituted quinones can lead to:
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Dechlorination : Formation of radical intermediates or aromatic hydrocarbons.
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Diels-Alder Reactions : Cyclohexadiene-diones act as dienophiles in [4+2] cycloadditions, though steric bulk may hinder reactivity .
Synthetic Limitations
No direct experimental data exists for 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione in the provided sources. Key gaps include:
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Kinetic Data : Reaction rates with nucleophiles or electrophiles.
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Spectroscopic Characterization : Full NMR (¹H, ¹³C) or X-ray crystallography data.
Proposed Reaction Pathways
Based on structural analogs, potential reactions include:
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Nucleophilic Chlorine Displacement :
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Reduction to Hydroquinone :
Scientific Research Applications
Organic Synthesis
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations:
- Substitution Reactions : The chlorine atom can be substituted with nucleophiles such as amines or thiols.
- Oxidation and Reduction : It can undergo oxidation to form quinones or reduction to yield diols.
These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Materials Science
In materials science, this compound is investigated for its potential use in creating advanced materials due to its thermal stability and unique electronic properties. Research has shown that derivatives of chlorinated cyclohexadiene diones can enhance the performance of polymers and coatings by improving their resistance to environmental degradation.
Recent studies have focused on the biological activity of this compound. It is being explored for:
- Antioxidant Properties : The compound has shown potential as an antioxidant agent in biological systems.
- Precursor for Bioactive Compounds : Its structure allows it to serve as a precursor for synthesizing bioactive compounds that could have therapeutic applications.
Case Study 1: Synthesis of Bioactive Compounds
A study published in the Bulletin of the Academy of Sciences demonstrated that derivatives of this compound could be synthesized to yield compounds with significant biological activity against certain cancer cell lines. The research highlighted the compound's ability to inhibit cell proliferation through oxidative stress mechanisms.
Case Study 2: Material Enhancement
Research conducted at a leading materials science institute showed that incorporating this compound into polymer matrices improved their thermal stability and mechanical properties. The study concluded that the addition of chlorinated cyclohexadiene diones could lead to the development of more durable materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon atoms, leading to various transformations. The presence of tert-butyl groups provides steric hindrance, influencing the reaction pathways and products formed .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione:
Substituent Variations in Cyclohexadienediones
Key Observations :
- Steric Effects : The tert-butyl groups in the target compound reduce reactivity toward nucleophiles compared to smaller substituents (e.g., Cl or OH in other analogs) .
- Electronic Effects : Chlorine atoms in 3,5-dichloro-4-hydroxy derivatives increase electrophilicity, making them more reactive in acid-catalyzed reactions than the tert-butyl-substituted compound .
Ring Size and Conjugation
- Cyclobutene vs. Cyclohexadiene : Squaric acid (cyclobutene ring) exhibits stronger conjugation and higher symmetry, leading to applications in supramolecular chemistry. In contrast, the cyclohexadiene ring in the target compound allows for greater steric flexibility but reduced planarity .
- Saturated vs. Unsaturated Rings : 3D-3,5/4-Trihydroxycyclohexane-1,2-dione (C₆H₈O₅) lacks the conjugated diene system, resulting in lower redox activity compared to the target compound .
Biological Activity
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione, also known by its CAS number 80284-14-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
- Molecular Formula : C14H19ClO2
- Molecular Weight : 254.75 g/mol
- CAS Number : 80284-14-6
The biological activity of this compound is primarily attributed to its ability to act as an antioxidant and its potential role in enzyme inhibition. The compound has been shown to inhibit various enzymes that are crucial in biochemical pathways related to oxidative stress and inflammation.
Antioxidant Activity
Studies have demonstrated that this compound exhibits potent antioxidant properties. It effectively scavenges free radicals and reduces oxidative damage in cellular models. The compound's antioxidant activity is comparable to well-known antioxidants like butylated hydroxytoluene (BHT), which is known for its ability to prevent lipid peroxidation.
Table 1: Antioxidant Activity Comparison
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several key enzymes involved in neurological disorders and metabolic pathways. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer’s disease.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Selectivity | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 8.0 | Moderate | |
| Butyrylcholinesterase (BChE) | 5.0 | High | |
| Carboxylesterase (CES) | >50 | Not Active |
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in a mouse model of oxidative stress-induced neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cognitive function compared to control groups.
Study on Antioxidant Mechanisms
Another study investigated the mechanisms underlying the antioxidant activity of this compound using various assays such as ABTS and DPPH radical scavenging tests. The findings revealed that the compound not only scavenged free radicals but also upregulated endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves halogenation and oxidation steps. For example, a chlorinated quinone precursor can be treated with tert-butyl groups via Friedel-Crafts alkylation using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Reaction optimization includes controlling stoichiometry (1:2 molar ratio of precursor to tert-butylating agent) and temperature (0–5°C to minimize side reactions). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Monitoring reaction progress with TLC and adjusting reflux time (12–24 hours) can improve yields .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and steric environments. For instance, tert-butyl groups show distinct singlets at δ ~1.3 ppm (¹H) and δ ~29 ppm (¹³C).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺) and fragmentation patterns.
Cross-referencing these methods ensures structural integrity and purity .
Advanced Research Questions
Q. How do steric effects from tert-butyl groups influence the compound’s reactivity in cycloaddition or electron-transfer reactions?
- Methodological Answer : The bulky tert-butyl groups hinder access to the quinone’s electrophilic sites, reducing reactivity in Diels-Alder reactions. To study this, conduct kinetic experiments under controlled conditions (e.g., varying diene concentrations in THF at 25°C). Compare rate constants (k) with less-hindered analogs (e.g., unsubstituted quinones) via UV-Vis spectroscopy. Computational modeling (DFT calculations) can further elucidate steric and electronic contributions to transition-state energetics.
Q. What experimental strategies can resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen (heating rate: 10°C/min) to determine decomposition onset temperatures.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events.
- Controlled Environment Studies : Test stability under varying humidity (e.g., 30% vs. 70% RH) and oxygen levels.
Discrepancies often arise from impurities or storage conditions; thus, pre-analysis purification and standardized protocols (e.g., ASTM E2550) are essential .
Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Slow vapor diffusion (e.g., ether into a dichloromethane solution) promotes single-crystal growth. If crystallization fails, consider:
- Co-crystallization : Introduce a hydrogen-bond donor (e.g., pyridine derivatives).
- Temperature Gradients : Use a thermal cycler to slowly cool saturated solutions from 40°C to 4°C over 48 hours.
- Seeding : Add microcrystals from prior attempts to induce nucleation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
